Naproxcinod

Übersicht

Beschreibung

Naproxcinod ist ein nichtsteroidales Antirheumatikum (NSAR), das von dem französischen Pharmaunternehmen NicOx entwickelt wurde. Es ist ein Derivat von Naproxen mit einem Nitroxybutylester, der es ermöglicht, als Stickstoffmonoxid-Donor zu wirken.Diese Medikamente zielen darauf ab, eine ähnliche analgetische Wirksamkeit wie traditionelle NSAIDs zu bieten, jedoch mit weniger gastrointestinalen und kardiovaskulären Nebenwirkungen .

Wissenschaftliche Forschungsanwendungen

Medizin: Es hat sich gezeigt, dass es aufgrund seiner entzündungshemmenden und analgetischen Eigenschaften vielversprechend für die Behandlung von Arthrose ist.

Wirkmechanismus

This compound wird zu Naproxen und einem Stickstoffmonoxid-abgebenden Molekül metabolisiert. Das freigesetzte Stickstoffmonoxid hat verschiedene kardiovaskuläre Wirkungen, darunter Vasodilatation, Thrombozytenhemmung und Hemmung der Proliferation der glatten Gefäßmuskulatur. Diese Wirkungen tragen dazu bei, den normalen Gefäßtonus aufrechtzuerhalten und das Risiko kardiovaskulärer Ereignisse zu reduzieren, die mit traditionellen NSAIDs verbunden sind .

Wirkmechanismus

Target of Action

Naproxcinod, also known as nitronaproxen, is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx . Its primary targets are the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, compounds that play a key role in inflammation .

Mode of Action

This compound is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide (NO) donor . This dual mechanism of action makes this compound the first in a new class of drugs, the cyclooxygenase inhibiting nitric oxide donators (CINODs) . It is metabolized to naproxen, which inhibits the COX enzymes, and a nitric oxide donating moiety . Nitric oxide has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions, as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of prostaglandin synthesis through the COX enzymes, and the donation of nitric oxide . The latter is particularly important in maintaining vascular homeostasis .

Pharmacokinetics

In preclinical studies with rats and minipigs, this compound showed intermediate gastrointestinal permeability and was partly metabolized in the gastrointestinal (GI) tract . This compound and its metabolites had an uptake of ≥85% in rats and ≥98% in minipigs , indicating good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain, similar to traditional NSAIDs, but with less gastrointestinal and cardiovascular side effects . This is largely due to the nitric oxide donation, which helps maintain tissue perfusion and integrity . In addition, long-term treatment with this compound has been shown to significantly improve skeletal and cardiac disease phenotype in the mdx mouse model of dystrophy .

Biochemische Analyse

Biochemical Properties

Naproxcinod interacts with cyclooxygenase enzymes, inhibiting their activity . This inhibition reduces the production of prostaglandins, which are key players in inflammation and pain. Additionally, this compound acts as a nitric oxide donor . Nitric oxide is a signaling molecule that has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to inflammation and pain . In osteoarthritis, a condition for which this compound has been investigated, it can reduce inflammation and pain, thereby improving joint function .

Molecular Mechanism

This compound is metabolized to naproxen and a nitric oxide donating moiety . The naproxen component of this compound exerts its effects at the molecular level by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . The nitric oxide donating moiety of this compound contributes to its cardiovascular effects .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound has shown significant improvement of the dystrophic phenotype with beneficial effects present throughout the disease progression . It has been observed that this compound significantly ameliorates skeletal muscle force and resistance to fatigue in sedentary as well as in exercised mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . A dose of 21 mg/kg/day has been found to be effective in improving muscle function and reducing both skeletal muscle and cardiac fibrosis . Higher doses may lead to adverse effects .

Metabolic Pathways

The metabolic pathways of this compound involve its metabolism to naproxen and a nitric oxide donating moiety

Vorbereitungsmethoden

Die Synthese von Naproxcinod umfasst mehrere Schritte:

Veresterung und Veretherung: Naproxen wird in Cyclohexan gelöst und in Gegenwart von konzentrierter Schwefelsäure als Katalysator mit 4-Chlor-1-butanol umgesetzt. Das Reaktionsgemisch wird unter Rückfluss erhitzt und Wasser wird abgetrennt.

Bildung des Nitratesters: Das Natriumsalz der 2-(6-Methoxy-2-naphthyl)propionsäure wird in Dimethylformamid mit 1-Brom-4-chlorbutan umgesetzt, um 4-Chlorbutyl-2-(6-Methoxy-2-naphthyl)propionat zu erhalten.

Analyse Chemischer Reaktionen

Naproxcinod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Die Nitroxybutylestergruppe kann Redoxreaktionen eingehen und Stickstoffmonoxid freisetzen.

Substitution: Die Ester- und Ethergruppen können unter geeigneten Bedingungen an Substitutionsreaktionen teilnehmen.

Hydrolyse: Die Esterbindung kann hydrolysiert werden, um Naproxen und 4-Nitroxybutanol zu ergeben.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Schwefelsäure, Natriumhydroxid, Silbernitrat und Dimethylformamid. Die Hauptprodukte, die gebildet werden, sind Naproxen und Stickstoffmonoxid .

Vergleich Mit ähnlichen Verbindungen

Naproxcinod ist unter den NSAIDs aufgrund seines zweifachen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Naproxen: Ein traditionelles NSAID mit entzündungshemmenden und analgetischen Eigenschaften, das jedoch mit gastrointestinalen und kardiovaskulären Nebenwirkungen verbunden ist.

Celecoxib: Ein COX-2-Hemmer mit weniger gastrointestinalen Nebenwirkungen, aber einem erhöhten Risiko für kardiovaskuläre Ereignisse.

Wasserstoffsulfid-freisetzende NSAIDs: Diese Verbindungen zielen darauf ab, die gastrointestinale Toxizität zu reduzieren, indem sie Schwefelwasserstoff freisetzen, der die Magenschleimhaut schützt.

This compound zeichnet sich durch seine Fähigkeit aus, Stickstoffmonoxid abzugeben, wodurch es kardiovaskuläre Vorteile bietet und gleichzeitig die analgetische Wirksamkeit beibehält .

Eigenschaften

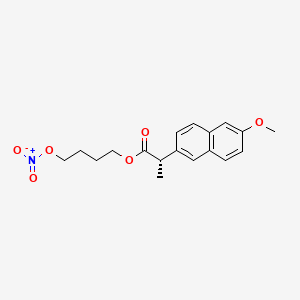

IUPAC Name |

4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJWRDCWYYTIG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167523 | |

| Record name | Naproxcinod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163133-43-5 | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163133-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxcinod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxcinod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naproxcinod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXCINOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.